2-Boc-aminothiazole-4-carboxylic acid
Overview
Description
2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 2-position of the thiazole ring, and a carboxylic acid group at the 4-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological activity.
Mechanism of Action
Target of Action
2-aminothiazole derivatives have been reported to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It’s known that 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (mbl) inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can interact with various enzymes and receptors, influencing multiple biochemical pathways .
Result of Action
2-aminothiazole derivatives have been reported to show significant antibacterial and antifungal potential .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with ethyl 2-bromopyruvate, followed by the introduction of the Boc protecting group. The reaction conditions generally include:
Reaction of Thiourea with Ethyl 2-Bromopyruvate: This step is carried out in an organic solvent such as ethanol, under reflux conditions, to form the thiazole ring.
Introduction of Boc Protecting Group: The amino group at the 2-position of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine, typically in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Boc-aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Carbodiimides like EDC or DCC, often with a catalyst like DMAP.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Deprotection Reactions: 2-aminothiazole-4-carboxylic acid.
Coupling Reactions: Amides and esters of 2-aminothiazole-4-carboxylic acid.
Scientific Research Applications
2-Boc-aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-Amino-6-methylbenzothiazole: Contains a benzene ring fused to the thiazole, altering its electronic properties and biological activity.
2-Amino-4-substituted thiazoles: Various substitutions at the 4-position can significantly change the compound’s reactivity and biological properties.
Uniqueness
2-Boc-aminothiazole-4-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic procedures and can be selectively removed. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSRJPUYPNQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363593 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83673-98-7 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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